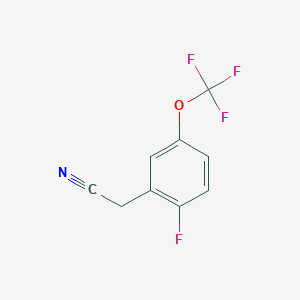

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile” is a chemical compound with the CAS Number: 886497-94-5 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as “2-Fluoro-5-(trifluoromethyl)phenylboronic acid” have been used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature .Scientific Research Applications

Reactivity and Characterization

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile exhibits uncommon reactivity, with a notable instance being the loss of fluorine atoms leading to the formation of a trimeric compound. This phenomenon was isolated and characterized using techniques such as NMR and MS/MS studies, proposing an unprecedented reaction mechanism (Stazi et al., 2010).

Photoredox Catalysis in Synthesis

The molecule plays a role in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This area of study is significant in the synthesis of organofluorine compounds, where trifluoromethyl and difluoromethyl groups are introduced into various molecular skeletons. The application of photoredox catalysis, using visible-light-induced single-electron-transfer processes, has been explored to achieve efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Fluorination Techniques

In the realm of fluorination techniques, this compound's derivatives have been utilized. For example, the use of Selectfluor® facilitated the C-4 fluorination of 3,5-diarylisoxazoles, demonstrating the versatility of fluorination reactions in modifying aromatic compounds to enhance their properties or introduce new functionalities (Stephens & Blake, 2004).

Source of Difluorocarbene

The compound has been investigated as a potential source of difluorocarbene, contributing to the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This application is particularly relevant in the development of novel materials and pharmaceuticals, where the incorporation of fluorinated moieties can significantly alter the physical and chemical properties of the compounds (Thomoson & Dolbier, 2013).

Electrophilic Trifluoromethylthiolation Reagents

The exploration of electrophilic trifluoromethylthiolation reagents has also been a significant area of application. These reagents, derived from or related to this compound, have been utilized to introduce trifluoromethylthio groups into various molecules, a modification that is highly valued in drug discovery for enhancing lipophilicity and metabolic stability of potential therapeutics (Shao et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFVCDAKICJOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)